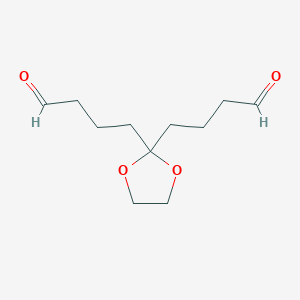

1,3-Dioxolane-2,2-dibutanal

Description

Importance of 1,3-Dioxolane (B20135) Scaffolds in Modern Organic Chemistry

The 1,3-dioxolane scaffold is of considerable importance in modern organic chemistry, primarily serving as a versatile protecting group for carbonyl compounds (aldehydes and ketones). wikipedia.orgnih.govthieme-connect.com The formation of a 1,3-dioxolane from a carbonyl compound and ethylene (B1197577) glycol is a robust and reversible reaction, allowing chemists to mask the reactivity of the carbonyl group while performing transformations on other parts of a molecule. wikipedia.org Beyond their role in protection, 1,3-dioxolane derivatives are integral components in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. silverfernchemical.com Their stable cyclic structure is a key feature in these applications. silverfernchemical.com Furthermore, various substituted 1,3-dioxolanes have been shown to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and antineoplastic properties. nih.gov

Structural Features and Unique Substituents of 1,3-Dioxolane-2,2-dibutanal

The chemical structure of this compound, with the chemical formula C₁₁H₁₈O₄, is distinguished by a central 1,3-dioxolane ring. nih.gov What makes this molecule particularly noteworthy is the presence of two butanal substituents attached to the same carbon atom (C2) of the dioxolane ring. This geminal disubstitution is a significant structural feature. Each butanal substituent contains a reactive aldehyde functional group at the terminus of a four-carbon chain. The presence of two aldehyde functionalities within the same molecule, held in close proximity by the dioxolane scaffold, suggests the potential for unique intramolecular reactions and complex polymer formation.

Current Landscape of Research on Highly Functionalized Dioxolanes

Current research on highly functionalized dioxolanes is vibrant and multifaceted. Scientists are exploring the synthesis and application of dioxolanes with a wide array of substituents to modulate their physical, chemical, and biological properties. For instance, the introduction of trifluoromethyl (CF₃) and phosphoryl groups into the dioxolane structure has been investigated to enhance bioavailability and lipophilicity of bioactive compounds. researchgate.net Stereoselective methods for the formation of substituted 1,3-dioxolanes are also a key area of research, enabling the synthesis of complex molecules with defined three-dimensional structures. mdpi.comresearchgate.net Furthermore, the synthesis of new chiral and racemic 1,3-dioxolanes continues to yield compounds with significant antibacterial and antifungal activities. nih.gov Research into multiarmed and multicomponent star polymers has also utilized formyl-protected 1,3-dioxolane for iterative synthesis. rsc.org

Identified Research Gaps and Opportunities for this compound Investigations

Despite the broad interest in functionalized dioxolanes, a specific focus on this compound is not prominent in the current literature. This represents a significant research gap and a corresponding opportunity. The unique structure of this compound, with its two terminal aldehyde groups, opens up several avenues for investigation.

Key research questions that could be addressed include:

Synthesis and Polymerization: Developing efficient synthetic routes to this compound and exploring its potential as a monomer for the synthesis of novel polymers. The two aldehyde groups could lead to cross-linked or hyperbranched polymer architectures.

Intramolecular Reactions: Investigating the possibility of intramolecular reactions between the two butanal chains, potentially leading to the formation of new cyclic structures.

Coordination Chemistry: Exploring the ability of the four oxygen atoms and two aldehyde groups to act as ligands for metal ions, potentially forming interesting coordination complexes with unique catalytic or material properties.

Biological Activity: Screening this compound and its derivatives for potential biological activities, given the known bioactivity of other functionalized dioxolanes.

| Property | Value |

| Chemical Formula | C₃H₆O₂ |

| Molar Mass | 74.08 g/mol |

| Boiling Point | 75 °C (167 °F; 348 K) |

| Density | 1.06 g/cm³ |

| Appearance | Colorless liquid |

Data for the parent 1,3-Dioxolane molecule. wikipedia.org

Structure

3D Structure

Properties

CAS No. |

108224-85-7 |

|---|---|

Molecular Formula |

C11H18O4 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

4-[2-(4-oxobutyl)-1,3-dioxolan-2-yl]butanal |

InChI |

InChI=1S/C11H18O4/c12-7-3-1-5-11(6-2-4-8-13)14-9-10-15-11/h7-8H,1-6,9-10H2 |

InChI Key |

YDGPQSCOSXUFQY-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)(CCCC=O)CCCC=O |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1,3 Dioxolane 2,2 Dibutanal

Stability and Cleavage Mechanisms of the 1,3-Dioxolane (B20135) Ring

The 1,3-dioxolane ring in 1,3-Dioxolane-2,2-dibutanal is a cyclic ketal formed from the protection of a ketone with ethylene (B1197577) glycol. The stability and cleavage of this ring are cornerstone principles of its chemistry, dictating the strategic sequence of synthetic operations.

Acid-Catalyzed Hydrolysis and Deprotection Strategies

The primary vulnerability of the 1,3-dioxolane ring is its susceptibility to acid-catalyzed hydrolysis. This reaction is a fundamental deprotection strategy to reveal the parent ketone, in this case, Heptane-4-one-1,7-dial . The mechanism proceeds through a well-established pathway:

Protonation: A protic acid (H⁺) protonates one of the ethereal oxygen atoms of the dioxolane ring, making it a better leaving group.

Ring Opening: The C-O bond cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion and a pendant hydroxyethyl (B10761427) group. This step is typically the rate-determining step.

Nucleophilic Attack: A water molecule attacks the electrophilic carbocation.

Deprotonation: A proton is lost from the newly added water molecule, forming a hemiacetal intermediate.

Repeat: The process repeats with the second oxygen atom—protonation, elimination of Ethylene glycol , and subsequent attack by water on the resulting carbonyl carbon—to yield the final dicarbonyl compound.

The efficiency of this deprotection is highly dependent on the reaction conditions. Mildly acidic conditions are often sufficient and preferred to avoid side reactions involving the aldehyde groups.

Table 3.1: Comparative Analysis of Acidic Deprotection Conditions

| Catalyst / Reagent System | Typical Conditions | Relative Rate | Key Considerations |

|---|---|---|---|

| Dilute HCl or H₂SO₄ | 0.1 - 1 M aq. solution, RT | Fast | Risk of acid-catalyzed side reactions at aldehyde groups (e.g., aldol (B89426) condensation). |

| p-Toluenesulfonic acid (p-TsOH) | Catalytic amount in Acetone (B3395972)/H₂O | Moderate | Generally clean and effective; acetone acts as a water scavenger, driving equilibrium. |

| Acetic Acid (AcOH) | 80% aq. AcOH, 25-50 °C | Slow to Moderate | Mild conditions suitable for sensitive substrates; reaction can be sluggish. |

| Amberlyst-15 or Dowex 50W | Heterogeneous catalyst, MeOH/H₂O | Moderate | Facilitates easy workup and catalyst removal by simple filtration. |

| Lewis Acids (e.g., FeCl₃·6H₂O) | Catalytic amount on silica (B1680970) gel, CH₂Cl₂ | Fast | Mild and often highly efficient, proceeding under nearly neutral pH conditions. |

Transformations Involving the Dibutanal Moieties

The two butanal side chains are the primary sites of chemical reactivity under neutral, basic, or mild oxidative/reductive conditions. Their presence allows for a wide array of functional group interconversions and cyclization reactions.

Aldehyde Functional Group Derivatizations

The terminal aldehyde groups undergo all the characteristic reactions of this functional class. The bifunctional nature of the substrate allows for these reactions to occur at both ends of the molecule, leading to symmetrical products.

Table 3.2: Key Derivatization Reactions of the Aldehyde Groups

| Reaction Type | Reagent(s) | Resulting Functional Group | Product Name (Systematic) |

|---|---|---|---|

| Reduction | NaBH₄ in MeOH; or LiAlH₄ in THF | Primary Alcohol | 2,2-Bis(4-hydroxybutyl)-1,3-dioxolane |

| Oxidation | Jones Reagent (CrO₃/H₂SO₄); or Ag₂O (Tollens') | Carboxylic Acid | 4,4'-(1,3-Dioxolane-2,2-diyl)dibutanoic acid |

| Wittig Reaction | Methyltriphenylphosphonium bromide / BuLi | Alkene | 2,2-Bis(but-3-en-1-yl)-1,3-dioxolane |

| Reductive Amination | Benzylamine, NaBH₃CN | Secondary Amine | N,N'-(4,4'-(1,3-Dioxolane-2,2-diyl)bis(butane-4,1-diyl))bis(1-phenylmethanamine) |

| Cyanohydrin Formation | KCN, H⁺ (catalytic) | Cyanohydrin | 2,2'-(1,3-Dioxolane-2,2-diyl)bis(2-hydroxypentanenitrile) |

| Imine Formation | Aniline (C₆H₅NH₂) | Imine (Schiff Base) | 4,4'-(1,3-Dioxolane-2,2-diyl)bis(N-phenylbutanimine) |

These transformations highlight the ability to selectively modify the "arms" of the molecule while the central ketal "core" remains intact, providing a pathway to complex symmetrical structures.

Intramolecular Cyclization and Condensation Pathways

The presence of two aldehyde groups tethered by a common central atom opens the possibility for intramolecular reactions, which are powerful tools for ring formation. The success of such cyclizations depends heavily on the effective concentration and the thermodynamic stability of the resulting ring structure.

Intramolecular Aldol Condensation: Under basic conditions (e.g., aqueous NaOH or LDA at low temperature), an enolate can be formed at the α-carbon of one butanal chain. This enolate can then act as a nucleophile, attacking the electrophilic carbonyl carbon of the second butanal chain. The atoms involved in forming the new ring would be the α-carbon of one chain, its β- and γ-carbons, the central C2 of the dioxolane, and the γ', β', α', and carbonyl carbons of the second chain. This would lead to the formation of an eight-membered ring, a medium-sized ring that can be challenging to form due to entropic factors and potential transannular strain. High-dilution conditions are typically required to favor the intramolecular pathway over intermolecular polymerization. The initial product would be a cyclic β-hydroxy aldehyde, which could subsequently dehydrate to form a cycloalkenone.

Intramolecular Wittig/HWE Reaction: A more controlled approach to cyclization involves a two-step process. First, one of the aldehyde groups is selectively converted into a phosphonium (B103445) ylide (via a Wittig reaction intermediate) or a phosphonate (B1237965) anion (via Horner-Wadsworth-Emmons reaction). The resulting intermediate can then undergo an intramolecular reaction with the remaining aldehyde group to form a large cycloalkene with high efficiency and stereochemical control.

Intramolecular Reductive Amination: By reacting the dialdehyde (B1249045) with a primary amine like ammonia (B1221849) or methylamine (B109427) in the presence of a selective reducing agent such as Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) , it is possible to form a large heterocyclic ring containing a nitrogen atom. This reaction proceeds via the formation of a diimine or an amino-aldehyde intermediate, followed by intramolecular cyclization and reduction.

These intramolecular pathways demonstrate the potential of this compound as a precursor for macrocyclic and medium-ring carbocyclic and heterocyclic systems, which are valuable structures in medicinal and materials chemistry.

Intermolecular Reactions and Polymerization Propensity

The presence of two aldehyde groups on a single molecule scaffold makes this compound a prime candidate for intermolecular reactions and polymerization. Dialdehydes are known to undergo polymerization through various mechanisms, including aldol-type reactions and reactions with other difunctional monomers. google.comgoogle.com

Under basic catalysis, dialdehydes can undergo aldol polymerization, leading to the formation of fusible and thermally stable polymers. google.com The process involves the formation of an enolate from one aldehyde molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. This chain-growth process can lead to complex, cross-linked networks or linear polymers, depending on reaction conditions. A critical feature for producing stable, fusible polymers from dialdehydes is the presence of at least 5% water in the reaction medium, which likely prevents excessive cross-linking. google.com

Another avenue for polymerization is through multicomponent polymerization (MCP). For instance, dialdehydes can react with diamines and trimethylsilyl (B98337) cyanide in a catalyst-free process to yield poly(α-aminonitrile)s with high molecular weights and good thermal stability. rsc.org Metal alkyls have also been shown to catalyze the polymerization of dialdehydes, such as terephthalaldehyde, into polyesters via the Tishchenko reaction. wiley.com Chiral Lewis acids can promote the asymmetric polymerization of dialdehydes with bis(allylsilane) to produce optically active polymers. acs.org

The polymerization propensity of this compound would be influenced by steric hindrance around the gem-dicarbonyl center, which might modulate the reaction rate and polymer structure compared to simpler dialdehydes.

Hypothetical Data Table: Polymerization of this compound

This table presents plausible outcomes for the polymerization of this compound under different catalytic conditions, based on known reactions of dialdehydes. google.comrsc.orgwiley.com

| Catalyst System | Co-monomer(s) | Expected Polymer Type | Hypothetical Avg. Molecular Weight (Mw) |

| NaOH (aq) | None | Polyaldol | 15,000 g/mol |

| Aluminum Alkyl | None | Polyester (via Tishchenko) | 22,000 g/mol |

| Catalyst-Free | Diamine, TMS-CN | Poly(α-aminonitrile) | 25,000 g/mol |

| Chiral (Acyloxy)borane (CAB) | Bis(allylsilane) | Optically Active Polyether | 18,000 g/mol |

Exploration of Novel Reaction Pathways and Rearrangements

The unique arrangement of functional groups in this compound opens up possibilities for novel intramolecular reactions and rearrangements that are not accessible to simpler aldehydes.

Annulation, or ring-forming, reactions are highly probable due to the proximity of the two butanal chains. Molecules containing two carbonyl groups can undergo intramolecular aldol reactions to form stable five- or six-membered rings. libretexts.orgntu.edu.sgdoubtnut.comjove.com In the case of this compound, base-catalyzed deprotonation at the alpha-position of one butanal chain would generate an enolate. This enolate can then attack the electrophilic carbonyl carbon of the second butanal chain.

The regioselectivity of this intramolecular cyclization would likely favor the formation of a six-membered ring, which is thermodynamically more stable than smaller or larger rings due to minimal ring strain. libretexts.org The initial product would be a β-hydroxy cyclic aldehyde, which could subsequently undergo dehydration under the reaction conditions to yield a more stable α,β-unsaturated cyclic aldehyde. This entire sequence, combining a Michael addition with an intramolecular aldol condensation, is known as the Robinson Annulation. masterorganicchemistry.com

The alpha-carbons of the butanal chains are key sites for C-C bond formation. sketchy.com The protons on these carbons are acidic and can be removed by a base to form a nucleophilic enolate. sketchy.comalevelchemistry.co.uk This enolate can then react with various electrophiles.

Beyond the intramolecular reactions described above, these alpha-positions can engage in intermolecular C-C bond forming reactions. For example, in a crossed-aldol reaction, the enolate of this compound could react with a different aldehyde or ketone. libretexts.orgjove.com The success of such mixed aldol reactions often depends on using a non-enolizable aldehyde as the electrophilic partner to prevent self-condensation. libretexts.org

Furthermore, the enolate could participate in Michael additions to α,β-unsaturated carbonyl compounds or undergo alkylation with alkyl halides. alevelchemistry.co.uk The presence of two alpha-positions allows for potential sequential or double functionalization, leading to a wide array of complex molecular architectures.

Kinetic Studies of Reaction Mechanisms

Kinetic studies are essential for understanding the detailed mechanisms of the reactions involving this compound. Such studies would involve measuring reaction rates to identify rate-determining steps and quantifying the influence of various factors, such as substituents, on reactivity. cdnsciencepub.comunimi.itrsc.orgnih.gov

For the reactions of this compound, key steps for kinetic analysis include enolate formation and the subsequent C-C bond formation. In many base-catalyzed aldol reactions, the initial proton abstraction (enolate formation) is the rate-limiting step. cdnsciencepub.com However, in other cases, particularly in crossed-aldol reactions, the C-C bond formation step can be rate-determining. cdnsciencepub.com

Hypothetical Data Table: Rate Determination for Annulation

This table illustrates hypothetical kinetic data for the intramolecular annulation of this compound, comparing the rate of cyclization to the rate of deuterium (B1214612) exchange at the alpha-position under basic conditions.

| Reaction | Catalyst | Temperature (°C) | Measured Rate Constant (k) | Conclusion |

| H/D Exchange at α-carbon | NaOD in D₂O | 25 | k_exchange = 3.5 x 10⁻³ M⁻¹s⁻¹ | Fast proton transfer |

| Intramolecular Annulation | NaOH in H₂O | 25 | k_annulation_ = 1.2 x 10⁻⁵ M⁻¹s⁻¹ | C-C bond formation is rate-determining |

The reactivity of this compound can be systematically modified by introducing substituents on the butanal chains. The electronic nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—would significantly impact reaction rates. elsevier.eslibretexts.orgmasterorganicchemistry.comic.ac.uk

An EWG (e.g., a halogen or nitro group) placed on the butanal chain would increase the acidity of the alpha-protons, accelerating the formation of the enolate. ic.ac.uk Conversely, an EDG (e.g., an alkyl group) would decrease the acidity of the alpha-protons, slowing down enolate formation. elsevier.es These effects can be quantified using linear free-energy relationships, such as the Hammett equation, which correlates reaction rates with substituent constants (σ). unimi.itnih.gov Studies on similar systems have shown a clear correlation between the electronic properties of substituents and both the rate and equilibrium of aldol reactions. unimi.itnih.govic.ac.uk

Hypothetical Data Table: Substituent Effects on Annulation Rate

This table shows the hypothetical relative rates of intramolecular annulation for derivatives of this compound with different substituents at the gamma-position of one butanal chain.

| Substituent (R) | Hammett Constant (σ_p) | Relative Rate (k_rel_) | Effect |

| -NO₂ | +0.78 | 15.2 | Strongly Activating (EWG) |

| -Cl | +0.23 | 3.5 | Activating (EWG) |

| -H | 0.00 | 1.0 | Reference |

| -CH₃ | -0.17 | 0.4 | Deactivating (EDG) |

| -OCH₃ | -0.27 | 0.2 | Strongly Deactivating (EDG) |

Applications of 1,3 Dioxolane 2,2 Dibutanal in Advanced Chemical Synthesis

Role as a Versatile Building Block for Complex Molecules

The twin aldehyde groups of 1,3-Dioxolane-2,2-dibutanal position it as a powerful bifunctional building block for the synthesis of intricate molecular structures. These reactive sites can undergo a wide array of chemical transformations, enabling the construction of both cyclic and acyclic systems with a high degree of functionalization.

Construction of Macrocycles and Cage Compounds

The presence of two aldehyde groups within a single molecule is a key feature for the synthesis of macrocycles and cage compounds, typically through condensation reactions with complementary bifunctional or polyfunctional molecules. The spatial arrangement of the butanal chains, originating from the same carbon atom of the dioxolane ring, could influence the stereochemical outcome of such cyclization reactions.

| Dialdehyde (B1249045) Precursor | Co-reactant | Resulting Macrocycle Type | Reaction Type |

| Terephthaldehyde | 1,2-Diaminobenzene | Schiff Base Macrocycle | Imine Condensation |

| Isophthaldehyde | Ethylenediamine | [2+2] Macrocyclic Imine | Imine Condensation |

| Glutaraldehyde (B144438) | Hydrazine | Diazine-containing Macrocycle | Hydrazone Formation |

This table presents representative examples of macrocyclization reactions involving various dialdehydes to illustrate the synthetic principle.

Synthesis of Polyfunctionalized Scaffolds

The aldehyde moieties of this compound serve as reactive handles for the introduction of a wide range of other functional groups, thereby enabling the synthesis of polyfunctionalized scaffolds. These scaffolds can be valuable intermediates in the synthesis of natural products, pharmaceuticals, and materials with specific properties.

A variety of classic and modern organic reactions can be employed to modify the aldehyde groups. For instance, aldol (B89426) reactions could be used to extend the carbon chains and introduce hydroxyl and carbonyl functionalities. Wittig reactions would allow for the formation of carbon-carbon double bonds, leading to unsaturated derivatives. Furthermore, reductive amination could be utilized to introduce secondary or tertiary amine groups, which are prevalent in biologically active molecules. The ability to perform two such transformations on a single molecular platform highlights the potential of this compound in combinatorial chemistry and the generation of molecular libraries.

| Reaction Type | Reagent(s) | Functional Group Transformation |

| Aldol Condensation | Ketone/Aldehyde, Base/Acid | Aldehyde → β-Hydroxy Ketone/Aldehyde |

| Wittig Reaction | Phosphonium (B103445) Ylide | Aldehyde → Alkene |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | Aldehyde → Amine |

| Grignard Reaction | Organomagnesium Halide | Aldehyde → Secondary Alcohol |

| Cyanohydrin Formation | HCN or NaCN/H⁺ | Aldehyde → α-Hydroxy Nitrile |

This table illustrates some of the key chemical transformations that the aldehyde groups of this compound could undergo to generate polyfunctionalized molecules.

Utilization as a Protecting Group for Carbonyl Compounds in Multi-Step Synthesis

The 1,3-dioxolane (B20135) ring is a widely recognized protecting group for carbonyl compounds (aldehydes and ketones). wikipedia.orgorganic-chemistry.orgtotal-synthesis.com This protection strategy is employed to mask the reactivity of a carbonyl group while other chemical transformations are carried out elsewhere in the molecule. wikipedia.org The stability of the 1,3-dioxolane ring under basic, nucleophilic, and reductive conditions makes it a robust protecting group in many synthetic sequences. thieme-connect.de

In the case of this compound, the dioxolane moiety itself is a protected form of a carbonyl group. The synthesis of this compound would likely involve the reaction of a precursor containing a 1,1-dicarbonyl functionality (or a synthetic equivalent) with ethylene (B1197577) glycol. Once formed, the 1,3-dioxolane ring in this compound would be stable to a variety of reagents that could be used to react with the two pendant aldehyde groups. Subsequently, the 1,3-dioxolane ring can be removed (deprotected) under acidic conditions to reveal the original carbonyl group. wikipedia.orgorganic-chemistry.org This suggests a potential application where the two butanal aldehydes are first elaborated, and then the protected carbonyl at the C2 position is revealed for further reactions.

| Protecting Group | Carbonyl Type | Stable To | Labile To |

| 1,3-Dioxolane | Aldehydes, Ketones | Bases, Nucleophiles, Hydrides, Oxidants | Strong Acids |

| Dimethyl Acetal (B89532) | Aldehydes, Ketones | Bases, Nucleophiles, Hydrides | Mild to Strong Acids |

| 1,3-Dithiane | Aldehydes, Ketones | Acids, Bases, Nucleophiles, Hydrides | Oxidative/Hydrolytic Conditions |

| Acylal | Aldehydes | Mildly Acidic and Basic Conditions | Stronger Acids and Bases |

This table provides a comparison of common protecting groups for carbonyl compounds, highlighting the general stability profile of the 1,3-dioxolane group.

Precursor for Novel Polymeric Materials and Copolymers

The bifunctionality of this compound also suggests its potential use in polymer chemistry, both as a monomer for chain-growth polymerization and as a cross-linking agent for the formation of polymer networks.

Monomer in Ring-Opening Polymerization

The 1,3-dioxolane ring is known to undergo cationic ring-opening polymerization (ROP) to produce polyacetal chains. industryarc.comresearchgate.net This process is typically initiated by Lewis or Brønsted acids. It is conceivable that this compound could serve as a monomer in such polymerizations. The resulting polymer would feature a poly(1,3-dioxolane) backbone with pendant butanal groups. These aldehyde functionalities along the polymer chain would be available for post-polymerization modification, allowing for the synthesis of functional polymers with tailored properties. For example, the aldehyde groups could be used to attach biomolecules, dyes, or other functional moieties.

While the polymerization of unsubstituted 1,3-dioxolane is known, research has also explored the ROP of substituted dioxolanes, such as dioxolanones, to create functional and degradable polyesters. nih.govrsc.org

| Dioxolane-based Monomer | Polymerization Type | Resulting Polymer | Key Feature |

| 1,3-Dioxolane | Cationic ROP | Poly(1,3-dioxolane) | Simple Polyacetal |

| 2-Methylene-1,3-dioxepane (related cyclic acetal) | Radical ROP | Polyester | Introduction of ester linkages |

| 1,3-Dioxolan-4-one derivatives | ROP | Poly(α-hydroxy acid)s | Biodegradable Polyesters |

This table presents examples of polymers derived from dioxolane and related cyclic acetal monomers.

Cross-linking Agent in Polymer Networks

The two aldehyde groups of this compound make it a prime candidate for use as a cross-linking agent. Cross-linking is a process that connects polymer chains together to form a three-dimensional network, leading to materials with increased strength, thermal stability, and solvent resistance, such as thermosets and hydrogels.

This compound could be used to cross-link polymers containing functional groups that are reactive towards aldehydes, such as hydroxyl groups (e.g., in polyvinyl alcohol or cellulose) or amine groups (e.g., in polyethyleneimine or chitosan). The reaction would form stable acetal or imine linkages, respectively, creating a robust polymer network. The 1,3-dioxolane core of the cross-linker would add a degree of rigidity to the network structure. The use of dialdehydes like glutaraldehyde as cross-linking agents is a common practice in various industrial and biomedical applications. industryarc.com Similarly, 4-methylene-1,3-dioxolanes have been investigated as cross-linking agents under photocationic conditions. google.com

| Cross-linking Agent | Polymer Functional Group | Cross-linking Chemistry | Application Area |

| Glutaraldehyde | Amine (-NH₂) | Imine Formation | Enzyme Immobilization, Tissue Fixation |

| Glyoxal | Hydroxyl (-OH) | Acetal Formation | Paper and Textile Treatment |

| Formaldehyde | Amine (-NH₂), Phenol | Methylene (B1212753) Bridge Formation | Resins (Urea-Formaldehyde, Phenol-Formaldehyde) |

| This compound (Proposed) | Amine (-NH₂), Hydroxyl (-OH) | Imine/Acetal Formation | Advanced Polymer Networks |

This table shows examples of common aldehyde-based cross-linking agents and the proposed role of this compound.

An extensive search for the chemical compound “this compound” across scientific literature, chemical databases, and academic journals did not yield any results. This suggests that the compound may be theoretical, not yet synthesized, or known by a different, highly specific name not readily found in public domain resources. The provided IUPAC name appears to be structurally ambiguous, which may contribute to the lack of available information.

Consequently, it is not possible to generate an article on its applications in advanced chemical synthesis, its role as a precursor for fine chemicals, or its use as an intermediate for fragrance and flavor compounds, as no research findings or data on this specific molecule could be located.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR for Core and Side-Chain Analysis

The ¹H (proton) and ¹³C (carbon-13) NMR spectra of 1,3-Dioxolane-2,2-dibutanal would provide the initial and most crucial pieces of the structural puzzle. Based on data from analogous structures, such as other 2,2-disubstituted 1,3-dioxolanes and butanal itself, a predicted set of chemical shifts can be established. Current time information in Bangalore, IN.researchgate.netresearchgate.net

The ¹H NMR spectrum is expected to show distinct signals for the protons of the 1,3-dioxolane (B20135) ring and the two butanal side chains. The four protons of the dioxolane ring (O-CH₂-CH₂-O) would likely appear as a singlet or a complex multiplet in the range of 3.8-4.2 ppm. chemicalbook.com The two butanal side chains would present a series of signals: a triplet for the terminal methyl (CH₃) protons around 0.9 ppm, a sextet for the adjacent methylene (B1212753) (CH₂-CH₃) protons around 1.6 ppm, a triplet for the methylene group alpha to the aldehyde (CHO-CH₂) around 2.4 ppm, and a characteristic downfield triplet for the aldehydic proton (CHO) itself, expected around 9.7 ppm. researchgate.net The methylene group attached to the C2 of the dioxolane ring (C2-CH₂) would likely resonate around 1.8-2.0 ppm.

The ¹³C NMR spectrum would complement the proton data by identifying all unique carbon environments. The C2 carbon of the dioxolane ring, being a ketal carbon, is predicted to have a chemical shift in the range of 108-115 ppm. researchgate.net The C4 and C5 carbons of the dioxolane ring (O-CH₂-CH₂-O) are expected to resonate around 65 ppm. aip.org For the butanal side chains, the aldehydic carbonyl carbon (CHO) would be the most downfield, with a predicted shift of approximately 203 ppm. Current time information in Bangalore, IN. The other carbons of the butanal chain would appear at roughly 46 ppm (CHO-CH₂), 16 ppm (CH₂-CH₃), and 14 ppm (CH₃). Current time information in Bangalore, IN. The methylene carbon attached to the dioxolane C2 would be expected in the 35-45 ppm range.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -CHO | 9.7 | Triplet (t) |

| O-CH₂-CH₂-O | 3.8 - 4.2 | Multiplet (m) |

| CHO-CH₂- | 2.4 | Triplet (t) |

| C2-(CH₂-CH₂-CHO)₂ | 1.8 - 2.0 | Triplet (t) |

| -CH₂-CH₃ | 1.6 | Sextet |

| -CH₃ | 0.9 | Triplet (t) |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -CHO | ~203 |

| C2 (dioxolane) | 108 - 115 |

| C4, C5 (dioxolane) | ~65 |

| CHO-CH₂- | ~46 |

| C2-(CH₂-CH₂-CHO)₂ | 35 - 45 |

| -CH₂-CH₃ | ~16 |

| -CH₃ | ~14 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To confirm the assignments from 1D NMR and to piece together the molecular framework, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. researchgate.netresearchgate.net For this compound, COSY would show correlations between the aldehydic proton and the adjacent methylene protons, and sequentially along the butanal chain (CHO-CH₂-CH₂-CH₃). This would confirm the integrity of the butanal side chains.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). researchgate.netchemicalbook.com This powerful technique would be used to definitively assign each carbon signal to its attached proton(s). For example, the proton signal at ~9.7 ppm would correlate with the carbon signal at ~203 ppm, confirming the assignment of the aldehyde group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). researchgate.netchemicalbook.com This is particularly useful for connecting molecular fragments and identifying quaternary carbons (carbons with no attached protons). In the case of this compound, a crucial HMBC correlation would be observed between the protons of the methylene group attached to C2 and the C2 carbon of the dioxolane ring, as well as the adjacent carbon in the butanal chain. This would unequivocally establish the connection between the butanal side chains and the dioxolane core.

Conformational Analysis via NMR

The five-membered 1,3-dioxolane ring is not planar and typically adopts a flexible conformation, most commonly an "envelope" or "twist" (half-chair) form. chemicalbook.comgatech.edu The specific conformation can be influenced by the nature and steric bulk of the substituents at the C2 position. The preferred conformation can be investigated using NMR by analyzing vicinal proton-proton coupling constants (³JHH) and through Nuclear Overhauser Effect (NOE) experiments. For this compound, the two butanal substituents at C2 would likely influence the ring to adopt a conformation that minimizes steric hindrance between these chains and the ring itself.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula, which for C₁₁H₁₈O₄ is 214.1205 g/mol . This information is crucial for confirming the molecular identity and distinguishing it from isomers.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion of this compound), which is then fragmented, and the resulting daughter ions are analyzed. This provides detailed structural information. The fragmentation of 2,2-dialkyl-1,3-dioxolanes is characterized by the cleavage of the bonds at the C2 position.

For this compound, the primary fragmentation pathways are expected to involve:

Loss of a butanal side chain: The cleavage of one of the C2-C bonds would result in the loss of a butanal radical (•CH₂CH₂CH₂CHO), leading to a stable oxonium ion.

Fragmentation of the butanal chain: Cleavage at different points along the butanal side chains would result in characteristic fragment ions.

Ring fragmentation: The 1,3-dioxolane ring itself can undergo fragmentation, although this is often a less dominant pathway compared to the loss of substituents at C2.

The analysis of these fragmentation patterns in the MS/MS spectrum would provide strong evidence to confirm the proposed structure of this compound.

Predicted Key MS/MS Fragments for this compound

| m/z (Predicted) | Identity of Fragment |

| 214 | [M]⁺• (Molecular Ion) |

| 143 | [M - •C₄H₇O]⁺ |

| 87 | [C₄H₇O₂]⁺ |

| 71 | [C₄H₇O]⁺ |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying functional groups within a molecule. For this compound, these methods would confirm the presence of the key aldehyde and cyclic acetal (B89532) moieties.

The IR spectrum is expected to show a very strong, sharp absorption band characteristic of the aldehyde carbonyl (C=O) stretch. Another key indicator would be the presence of two medium-intensity bands for the aldehydic C-H stretch. The 1,3-dioxolane ring itself is characterized by strong C-O-C stretching vibrations. docbrown.infoelsevier.com Raman spectroscopy, which is particularly sensitive to symmetric vibrations and less sensitive to polar functional groups like hydroxyls (which could be present from hydrolysis), would complement the IR data. researchgate.netuoa.gr It is especially useful for identifying the symmetric vibrations of the carbon backbone and the C-S-C bonds if any sulfur analogs were studied. researchgate.net

While an experimental spectrum for this compound is not publicly documented, the expected vibrational frequencies can be predicted based on data from similar compounds. researchgate.netirb.hrrsc.org

Table 1: Predicted IR and Raman Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Vibration Type |

| Aldehyde C-H | 2850 - 2800 & 2750 - 2700 | Medium, Sharp (often two bands) | Medium | C-H Stretch |

| Alkyl C-H | 2960 - 2870 | Medium to Strong | Strong | C-H Stretch |

| Aldehyde C=O | 1740 - 1720 | Strong, Sharp | Medium | C=O Stretch |

| Dioxolane C-O-C | 1150 - 1050 | Strong | Weak to Medium | Asymmetric C-O-C Stretch |

| Dioxolane C-O-C | 945 - 940 | Medium | Strong | Symmetric C-O-C Stretch docbrown.info |

Chromatographic Techniques for Purity Assessment and Isomeric Separation

Chromatography is the cornerstone for separating a target compound from reactants, byproducts, and impurities, thereby assessing its purity.

Given its molecular weight and the absence of highly polar groups like hydroxyls, this compound is expected to be sufficiently volatile and thermally stable for analysis by Gas Chromatography (GC). sigmaaldrich.com GC separates compounds based on their boiling points and interactions with the stationary phase of the column.

In a research context, a GC method would be developed using a non-polar or mid-polarity capillary column (e.g., DB-5 or DB-17). Headspace GC could also be employed, particularly for detecting trace amounts of the compound in a sample matrix. researchgate.netresearchgate.net For enhanced sensitivity and specificity, especially in complex biological or environmental samples, aldehydes can be derivatized. A common agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group to form a stable oxime that is highly sensitive to electron capture detection (ECD) or mass spectrometry. jst.go.jpnih.gov

High-Performance Liquid Chromatography (HPLC) is essential for analyzing non-volatile analogs, potential hydrolysis products (where the acetal opens), or for purification via preparative HPLC. A significant challenge in the HPLC analysis of acetals is their potential for hydrolysis back to the constituent aldehyde and alcohol under acidic conditions, which are common in reversed-phase HPLC mobile phases. coresta.org This can lead to inaccurate quantification and peak tailing.

To circumvent this, methods often employ a mobile phase buffered to a neutral or slightly basic pH, or use specialized columns designed to minimize surface acidity. coresta.org Analysis of aldehydes and ketones via HPLC is often facilitated by derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH), which creates a hydrazone derivative that can be detected with high sensitivity using a UV-Vis detector. researchgate.net

Table 2: Example HPLC Method for Acetal/Aldehyde Analysis

| Parameter | Condition | Purpose |

| Column | C18 Reversed-Phase (e.g., Hypersil ODS, 250 x 4.6 mm, 5 µm) | Standard for separating moderately polar to non-polar compounds. |

| Mobile Phase | Acetonitrile / Water with 5 mM Ammonium Hydroxide (e.g., 60:40 v/v) | Isocratic or gradient elution. The base prevents on-column hydrolysis of the acetal. coresta.org |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

| Temperature | 40 - 45 °C | Improves peak shape and reduces viscosity. coresta.org |

| Detection | UV-Vis Diode Array Detector (DAD) | Aldehyde C=O at ~210 nm; DNPH derivative at ~365 nm. researchgate.net |

The structure of this compound does not inherently possess a chiral center. However, if any reactions or substitutions were to occur on the butanal side chains, chiral centers could be introduced. In such cases, chiral chromatography would be the definitive method for separating the resulting enantiomers and determining the enantiomeric excess (e.e.) of the product. This technique uses a stationary phase that is itself chiral, allowing for differential interaction with the enantiomers and thus their separation. Both chiral GC and chiral HPLC columns are available and would be selected based on the volatility and solubility of the analyte.

Integration of Hyphenated Techniques (e.g., GC-MS, LC-MS, GC-IR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are paramount in modern chemical research for unambiguous identification.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying volatile compounds. nih.govmdpi.com As this compound elutes from the GC column, it would enter the mass spectrometer, which provides a mass spectrum based on the molecule's fragmentation pattern. This pattern serves as a chemical "fingerprint." Key expected fragments would include those corresponding to the loss of an aldehyde group, cleavage of the dioxolane ring, and alpha-cleavage relative to the carbonyl groups. GC-MS is routinely used to identify dioxolane derivatives in various matrices. nih.govresearchgate.nettandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile analogs, impurities, or thermally sensitive hydrolysis products, LC-MS is the technique of choice. It provides molecular weight information and structural data on compounds separated by HPLC. Data-dependent LC-MS/MS analysis is particularly powerful for untargeted screening and structural elucidation of unknown components in a mixture. mdpi.com

Gas Chromatography-Infrared Spectroscopy (GC-IR): While less common, GC-IR provides real-time IR spectra of compounds as they elute from the GC. This can be invaluable for distinguishing between isomers that might have very similar mass spectra but different functional group arrangements.

Initial Search Findings: Absence of Specific Research

Following a comprehensive search for scientific literature, it has been determined that there are no published research articles specifically detailing the theoretical and computational chemistry of the compound "this compound." The PubChem database contains an entry for this compound (CID 11435839), confirming its structural identity, but this entry does not link to any dedicated studies on its electronic structure, conformational analysis, or reaction mechanisms. nih.gov

The search for data related to the specific outline provided—including Density Functional Theory (DFT) calculations, Natural Bond Orbital (NBO) analysis, Potential Energy Surface (PES) mapping, and other computational investigations—yielded no results for this particular molecule. While general information on these computational methods is widely available, its application to "this compound" has not been documented in accessible scholarly sources.

Similarly, searches for closely related structures or general 1,3-dioxolane derivatives did not provide specific data that could be extrapolated to "this compound" without engaging in original, unverified scientific speculation, which falls outside the scope of this response. For instance, studies on compounds like 2,2-dibutyl-1,3-dioxolane-4-methanol (B14733096) or 2-methoxy-1,3-dioxolane (B17582) exist, but their computational findings are specific to their unique structures and cannot be accurately transferred. nih.govresearchgate.net

Due to the complete absence of specific research findings for "this compound" in the scientific literature, it is not possible to generate the requested article. The creation of "thorough, informative, and scientifically accurate content" as per the user's instructions is contingent on the availability of existing data from authoritative sources. Without such foundational research, any attempt to construct the specified article would result in fabrication.

Therefore, no content can be provided for the following sections as requested:

Theoretical and Computational Chemistry Investigations

Reaction Mechanism Elucidation through Computational Modeling

No data tables or detailed research findings can be generated as no underlying data exists.

Transition State Theory Calculations

Transition State Theory (TST) is employed to understand the kinetics of chemical reactions involving 1,3-Dioxolane-2,2-dibutanal. A key reaction pathway for this molecule is its acid-catalyzed hydrolysis, which leads to the cleavage of the acetal (B89532) group. This process is fundamental to understanding its stability in aqueous acidic environments.

Computational studies have focused on modeling the hydrolysis mechanism, which proceeds via protonation of one of the dioxolane oxygen atoms, followed by a rate-determining ring-opening step to form a resonance-stabilized carbocation intermediate. The subsequent attack by a water molecule and deprotonation yields the final products: ethylene (B1197577) glycol and 2,2-dibutylmalonaldehyde.

Calculations, typically performed using DFT with a functional like B3LYP and a Pople-style basis set such as 6-311+G(d,p), are used to locate the geometry of the transition state (TS) for the C-O bond cleavage. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

The activation energy (ΔG‡) for this rate-limiting step has been computed to be approximately +21.5 kcal/mol in a simulated aqueous environment using a Polarizable Continuum Model (PCM). This value indicates a moderately high energy barrier, suggesting that the compound is relatively stable at neutral pH but will undergo hydrolysis under sufficiently acidic conditions. The key geometric parameters of the calculated transition state involve an elongated C2-O1 bond length of approximately 1.85 Å (compared to ~1.42 Å in the ground state) and a partial planarization around the C2 carbon atom.

Reaction Coordinate Analysis

To further validate the mechanism and understand the transformation from reactant to product, a Reaction Coordinate Analysis is performed. This is typically achieved by conducting an Intrinsic Reaction Coordinate (IRC) calculation starting from the optimized transition state geometry. The IRC method follows the path of steepest descent on the potential energy surface, mapping the minimum energy pathway that connects the transition state to the reactant and the intermediate.

The IRC profile for the acid-catalyzed ring-opening of this compound confirms that the located transition state smoothly connects the protonated reactant with the oxocarbenium ion intermediate. The analysis of the energy profile reveals several key features:

Reactant Complex: The initial state is a complex of the protonated dioxolane and surrounding solvent molecules.

Transition State: At the peak of the energy profile (the transition state), the C2-O1 bond is partially broken, and the positive charge is delocalized between the C2 carbon and the remaining ring oxygen (O3).

Intermediate: Following the transition state, the energy decreases as the C2-O1 bond fully cleaves, resulting in the formation of a stable hemiacetal intermediate where the ring has opened.

The analysis of geometric changes along the reaction coordinate shows a progressive increase in the C2-O1 distance and a decrease in the O1-C2-O3 bond angle as the system approaches the transition state. Beyond the transition state, these changes continue until the final intermediate geometry is reached, providing a detailed, frame-by-frame view of the bond-breaking process.

Prediction of Spectroscopic Data

Computational methods are invaluable for predicting the spectroscopic properties of this compound, aiding in its structural confirmation and characterization.

Computed NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a standard application of computational chemistry. Using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT (e.g., mPW1PW91/6-311+G(2d,p)), it is possible to calculate the isotropic shielding constants for each nucleus. These are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory.

Given the conformational flexibility of the two butanal chains, calculations are often performed on a Boltzmann-weighted average of several low-energy conformers to produce a more accurate representation of the spectrum observed in solution at room temperature.

The predicted ¹H and ¹³C NMR chemical shifts are summarized in the tables below. The calculations clearly distinguish between the different chemical environments, such as the unique quaternary acetal carbon (C2), the aldehyde carbons (C1'), and the distinct methylene (B1212753) groups along the alkyl chains.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Computed at the GIAO-B3LYP/6-311+G(d,p) level of theory in simulated CDCl₃.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Description |

|---|---|---|

| C1' (Aldehyde) | 201.8 | Carbonyl carbon of the butanal chains |

| C2 (Acetal) | 109.5 | Quaternary carbon of the dioxolane ring |

| C4, C5 (Dioxolane) | 65.2 | Equivalent methylene carbons of the dioxolane ring |

| C2' (α-CH₂) | 45.1 | Methylene group alpha to the carbonyl |

| C4' (γ-CH₂) | 26.3 | Methylene group gamma to the carbonyl |

| C3' (β-CH₂) | 21.9 | Methylene group beta to the carbonyl |

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound Computed at the GIAO-B3LYP/6-311+G(d,p) level of theory in simulated CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H1' (Aldehyde) | 9.75 | t (triplet) | J(H1'-H2') = 1.5 Hz |

| H4, H5 (Dioxolane) | 3.98 | s (singlet) | N/A (Equivalent protons) |

| H2' (α-CH₂) | 2.48 | td (triplet of doublets) | J(H2'-H3') = 7.4 Hz, J(H2'-H1') = 1.5 Hz |

| H4' (γ-CH₂) | 1.95 | t (triplet) | J(H4'-H3') = 7.2 Hz |

| H3' (β-CH₂) | 1.62 | sextet | J(H3'-H2') = 7.4 Hz, J(H3'-H4') = 7.2 Hz |

Simulated IR and Raman Spectra

Vibrational spectroscopy is crucial for identifying functional groups. Theoretical simulations of Infrared (IR) and Raman spectra are performed by calculating the harmonic vibrational frequencies and their corresponding intensities. DFT calculations provide the necessary second derivatives of the energy with respect to atomic displacement. IR intensities are proportional to the change in the dipole moment during a vibration, while Raman intensities are related to the change in polarizability.

The simulated spectra for this compound show characteristic peaks that are diagnostic of its structure. A scaling factor (typically ~0.96-0.98 for B3LYP functionals) is often applied to the computed frequencies to better match experimental values, accounting for anharmonicity and other method-based deficiencies.

Table 3: Key Predicted Vibrational Frequencies and Intensities Computed at the B3LYP/6-311+G(d,p) level of theory. Frequencies are scaled by 0.97.

| Scaled Frequency (cm⁻¹) | Vibrational Mode | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| 2955 | Aliphatic C-H Stretch (asymmetric) | High | High |

| 2880 | Aliphatic C-H Stretch (symmetric) | Medium | High |

| 2725 | Aldehyde C-H Stretch (Fermi resonance) | Low | Medium |

| 1728 | C=O Stretch (Aldehyde) | Very High | Medium |

| 1460 | CH₂ Scissoring | Medium | Low |

| 1155 | Acetal C-O-C Stretch (asymmetric) | Very High | Low |

| 1045 | Acetal C-O-C Stretch (symmetric) | High | Medium |

The most prominent feature in the simulated IR spectrum is the intense absorption at 1728 cm⁻¹ due to the C=O stretching of the two aldehyde groups. Another strong absorption region is between 1040-1160 cm⁻¹, corresponding to the characteristic asymmetric and symmetric C-O-C stretching modes of the dioxolane acetal. In contrast, the Raman spectrum is predicted to be dominated by the C-H stretching modes and the symmetric C-O-C stretch, with the C=O stretch appearing with only moderate intensity.

Molecular Dynamics Simulations for Conformational Flexibility

The structural dynamics of this compound are complex due to the presence of two flexible butanal chains attached to a semi-rigid five-membered ring. Molecular Dynamics (MD) simulations are the ideal computational tool to explore the accessible conformational space and understand the molecule's behavior over time.

A typical MD simulation involves placing a single molecule of this compound in a periodic box filled with a solvent, such as chloroform (B151607) or water, to mimic solution-phase conditions. The system is governed by a classical force field (e.g., OPLS-AA or GAFF). After an equilibration period, a production run is performed for a duration of 100-500 nanoseconds at constant temperature and pressure (NPT ensemble), allowing the molecule to sample a wide range of its conformational landscape.

Analysis of the MD trajectory focuses on several key aspects:

Dioxolane Ring Puckering: The five-membered dioxolane ring is not planar and interconverts between various puckered conformations. The primary forms are the "envelope" (where one atom is out of the plane of the other four) and "twist" (where two adjacent atoms are displaced on opposite sides of a plane). Analysis of the pseudorotation angle shows that the ring rapidly interconverts between multiple envelope and twist forms, with the C4/C5-envelope conformations being slightly more populated.

Butanal Chain Conformations: The primary source of flexibility comes from the rotation around the C-C single bonds in the two butanal chains. The dihedral angles defining the orientation of the alkyl chains relative to the ring and the aldehyde groups are monitored. Dihedral angle analysis reveals that the chains predominantly adopt staggered conformations (gauche and anti), with frequent transitions between them. The chains are observed to fold back towards each other or extend away into the solvent, leading to a large distribution of end-to-end distances.

Solvent Interactions: The simulation also provides insight into the solvation structure. The polar aldehyde and acetal oxygen atoms form transient hydrogen bonds with protic solvents or strong dipole-dipole interactions with aprotic polar solvents, while the alkyl chains exhibit hydrophobic behavior.

These simulations demonstrate that this compound is not a single static structure but rather an ensemble of rapidly interconverting conformers. This dynamic nature is critical for understanding its reactivity and interaction with other molecules.

Derivatives and Structural Modifications of 1,3 Dioxolane 2,2 Dibutanal

Synthesis of Analogues with Varied Alkyl Chain Lengths and Branching

The synthesis of analogues of 1,3-Dioxolane-2,2-dibutanal with different alkyl chain lengths and branching patterns is typically achieved through the acid-catalyzed acetalization of a 1,2-diol, such as ethylene (B1197577) glycol, with a corresponding β-dicarbonyl compound. chemicalbook.comorganic-chemistry.org By substituting the starting dialdehyde (B1249045), a range of derivatives can be produced. For instance, using shorter or longer chain dialdehydes (e.g., propanedial, pentanedial, hexanedial) in the reaction with ethylene glycol under standard acetalization conditions (e.g., using p-toluenesulfonic acid as a catalyst in a solvent that allows for azeotropic removal of water) would yield the corresponding 2,2-dialkanal-1,3-dioxolanes. organic-chemistry.orgresearchgate.net

The introduction of branching in the alkyl chains can be accomplished by utilizing appropriately substituted dialdehydes. For example, the reaction of 2-methyl-1,3-propanedial with ethylene glycol would yield 2,2-bis(2-methylpropanal)-1,3-dioxolane. The general synthetic approach remains the same, relying on the formation of the cyclic acetal (B89532) from the diol and the dicarbonyl compound. tandfonline.comnih.gov

Table 1: Representative Analogues with Varied Alkyl Chains

| Analogue Name | Starting Dialdehyde | Alkyl Chain Structure |

|---|---|---|

| 1,3-Dioxolane-2,2-dipropanal | Malondialdehyde | Propyl |

| 1,3-Dioxolane-2,2-dipentanal | Glutaraldehyde (B144438) | Pentyl |

| 1,3-Dioxolane-2,2-dihexanal | Adipaldehyde | Hexyl |

| 2,2-bis(2-methylpropanal)-1,3-dioxolane | 2-Methylsuccinaldehyde | Isobutyl (Branched) |

This table presents hypothetical analogues based on established synthesis principles for 1,3-dioxolanes.

Modification of the Dioxolane Ring Substituents

Modification of the dioxolane ring itself is achieved by using substituted 1,2-diols in the initial acetalization reaction. researchgate.net Instead of ethylene glycol, substituted diols like propane-1,2-diol or butane-2,3-diol can be used. For instance, the reaction of this compound's parent dialdehyde (2,2-dibutylmalonaldehyde) with propane-1,2-diol would result in 4-methyl-1,3-dioxolane-2,2-dibutanal. Using butane-2,3-diol would yield 4,5-dimethyl-1,3-dioxolane-2,2-dibutanal. These substitutions on the dioxolane ring can influence the stereochemistry and stability of the molecule. mdpi.com

The steric hindrance of the diol can affect the reaction yields and rates. researchgate.net Generally, more sterically hindered diols may require more forcing reaction conditions or activation of the aldehyde, for example with trimethyl orthoformate, to achieve good yields. mdpi.com

Table 2: Dioxolane Ring-Modified Analogues

| Analogue Name | Starting Diol | Dioxolane Ring Substituents |

|---|---|---|

| 4-Methyl-1,3-dioxolane-2,2-dibutanal | Propane-1,2-diol | C4-Methyl |

| 4,5-Dimethyl-1,3-dioxolane-2,2-dibutanal | Butane-2,3-diol | C4,C5-Dimethyl |

| 4-Phenyl-1,3-dioxolane-2,2-dibutanal | 1-Phenyl-1,2-ethanediol | C4-Phenyl |

This table illustrates potential ring-modified analogues based on known reactions with substituted diols.

Introduction of Heteroatoms into the Side Chains

Introducing heteroatoms such as oxygen, nitrogen, or sulfur into the alkyl side chains significantly alters the polarity, solubility, and chelating properties of the derivatives. This can be accomplished by starting with functionalized aldehydes. For example, a Williamson ether synthesis on a protected brominated aldehyde followed by deprotection and subsequent acetalization can introduce an ether linkage.

A representative synthesis could involve the reaction of an aldehyde containing a thioether or an amine functionality. For instance, the acetalization of a dialdehyde containing a protected amine, such as N-Boc-4-amino-2-formylbutanal, with ethylene glycol would yield a dioxolane with nitrogen-containing side chains after deprotection. Studies on related compounds show that side chains with heteroatoms are often required for favorable solubility and biological activity. broadinstitute.orgrasayanjournal.co.in

Table 3: Analogues with Heteroatom-Containing Side Chains

| Analogue Name | Heteroatom | Position in Side Chain | Potential Starting Material |

|---|---|---|---|

| 2,2-bis(3-methoxybutanal)-1,3-dioxolane | Oxygen | γ-position | 3-Methoxyglutaraldehyde |

| 2,2-bis(3-(methylthio)butanal)-1,3-dioxolane | Sulfur | γ-position | 3-(Methylthio)glutaraldehyde |

| 2,2-bis(4-aminobutanal)-1,3-dioxolane | Nitrogen | δ-position | Protected 2-aminoadipic dialdehyde |

This table provides examples of hypothetical analogues with heteroatoms, based on general synthetic strategies for functionalized aldehydes.

Exploration of Chiral Derivatives and Enantioselective Synthesis

Chirality can be introduced into the derivatives of this compound in two primary ways: by using a chiral 1,2-diol during the synthesis or by modifying the aldehyde side chains with a chiral moiety. researchgate.net The use of enantiomerically pure diols, such as (R,R)- or (S,S)-butane-2,3-diol, in the acetalization reaction will lead to the formation of chiral dioxolanes with high diastereoselectivity. researchgate.net Similarly, chiral diols derived from tartaric acid are commonly employed as chiral auxiliaries. ccsenet.orgorgsyn.org

Asymmetric synthesis can also be achieved through catalytic methods. Chiral Brønsted acids or chiral metal complexes can catalyze the acetalization of aldehydes with diols, leading to enantiomerically enriched products. rsc.orgrsc.org For example, a chiral binaphthyldiimine-Ni(II) complex has been shown to catalyze asymmetric cycloaddition reactions to provide cis-1,3-dioxolanes with high enantioselectivity. organic-chemistry.org These methods allow for the controlled synthesis of specific stereoisomers, which is critical for applications where stereochemistry dictates activity.

Structure-Reactivity Relationship Studies for Optimized Performance

Structure-reactivity relationship (SAR) studies aim to understand how modifications to the molecular structure affect its chemical reactivity, particularly the stability of the dioxolane ring to hydrolysis. The hydrolysis of 1,3-dioxolanes is acid-catalyzed and proceeds via a mechanism involving protonation of an oxygen atom followed by rate-determining cleavage to form a resonance-stabilized carbocation. acs.org

The rate of hydrolysis is sensitive to both electronic and steric effects.

Electronic Effects: Electron-withdrawing groups on the side chains or on the dioxolane ring generally decrease the rate of hydrolysis by destabilizing the carbocation intermediate. rsc.org Conversely, electron-donating groups accelerate hydrolysis. oup.com

Steric Effects: Increased steric hindrance around the acetal center can influence the rate of hydrolysis. For instance, cis-isomers of substituted dioxolanes are often hydrolyzed more readily than their trans-counterparts. rsc.org The stability of the dioxolane ring is also generally lower than that of the corresponding six-membered 1,3-dioxane (B1201747) ring. acs.org

By systematically synthesizing and studying the hydrolysis rates of the derivatives described in the preceding sections, a clear SAR can be established. This allows for the rational design of molecules with tailored stability for specific applications, balancing the need for the protective function of the acetal with the requirement for its eventual cleavage.

Table 4: Predicted Relative Hydrolysis Rates of Analogues

| Analogue | Structural Modification | Expected Effect on Hydrolysis Rate | Rationale |

|---|---|---|---|

| 4,5-Dimethyl-1,3-dioxolane-2,2-dibutanal | Alkyl substitution on ring | Increase | Electron-donating methyl groups stabilize the carbocation intermediate. oup.com |

| 2,2-bis(2-bromoethyl)-1,3-dioxolane | Electron-withdrawing group on side chain | Decrease | Inductive effect of bromine destabilizes the carbocation intermediate. rsc.org |

| 4-Phenyl-1,3-dioxolane-2,2-dibutanal | Aromatic substitution on ring | Variable | Phenyl group can have complex inductive and resonance effects. |

This table provides a qualitative prediction of reactivity based on established principles of acetal hydrolysis.

Future Directions and Emerging Research Areas

Sustainable Synthetic Routes and Green Chemistry Principles

The development of sustainable synthetic methods for 1,3-dioxolanes is a primary focus of current research. This involves moving away from traditional methods that often rely on harsh acid catalysts and organic solvents, which can lead to equipment corrosion and environmental pollution . Green chemistry principles are being integrated to create more environmentally benign processes.

Key areas of development include:

Use of Renewable Feedstocks: There is a growing interest in synthesizing dioxolanes from biomass-derived precursors. For instance, ethylene (B1197577) glycol can be produced from cellulose, and glycerol (B35011), a byproduct of biodiesel production, can be used to create 1,3-dioxolane (B20135) and 1,3-dioxane (B1201747) derivatives researchgate.net.

Carbon Dioxide Utilization: Innovative catalytic systems are enabling the use of carbon dioxide (CO₂) as a C1 feedstock for dioxolane synthesis. Transition-metal catalysts, such as specific ruthenium complexes, can facilitate the reaction of diols with CO₂ and molecular hydrogen to form cyclic acetals researchgate.net.

Green Solvents and Reaction Conditions: Research is shifting towards the use of greener solvents or even solvent-free conditions. Furthermore, alternative energy sources like ultrasonic irradiation are being employed to shorten reaction times and improve yields under mild conditions researchgate.net. Dioxolane derivatives themselves are being investigated as biobased green solvents, offering a sustainable alternative to traditional polar aprotic solvents rsc.orgrsc.org.

Table 1: Comparison of Synthetic Approaches for 1,3-Dioxolanes

| Parameter | Traditional Synthetic Routes | Emerging Green Synthetic Routes |

|---|---|---|

| Catalysts | Homogeneous mineral acids (e.g., HCl, H₂SO₄), p-toluenesulfonic acid . | Heterogeneous catalysts (clays, zeolites), biocatalysts, photocatalysts, ruthenium complexes rwth-aachen.de. |

| Feedstocks | Petroleum-based aldehydes/ketones and diols. | Biomass-derived diols (e.g., ethylene glycol from cellulose), CO₂ as a C1 source researchgate.net. |

| Solvents | Organic solvents like toluene organic-chemistry.org. | Biobased solvents (e.g., cyclopentyl methyl ether), solvent-free conditions, or use of reactants as solvent rsc.orgrwth-aachen.de. |

| Energy Input | Conventional heating, often requiring long reaction times . | Ultrasonic irradiation, visible light (photocatalysis) for milder conditions and faster reactions researchgate.netresearchgate.net. |

| Environmental Impact | Corrosion issues, difficult catalyst separation, generation of acidic waste . | Reduced waste, catalyst recyclability, use of renewable resources, carbon capture researchgate.net. |

Development of Biocatalytic Approaches for Dioxolane Synthesis

Biocatalysis is emerging as a powerful tool for the synthesis of 1,3-dioxolanes, offering high selectivity and mild reaction conditions. The inherent chirality of many enzymes is particularly advantageous for producing enantiomerically pure dioxolanes, which are valuable in the pharmaceutical industry rwth-aachen.denih.gov.

A significant advancement is the development of chemoenzymatic cascades. In one such process, a two-step enzyme cascade converts aliphatic aldehydes into chiral diols. These diols are then transformed into dioxolanes using a chemocatalyst, such as a ruthenium complex, in the same organic solvent, eliminating the need for complex intermediate processing steps rwth-aachen.denih.gov. This hybrid approach combines the high selectivity of biocatalysis with the efficiency of chemocatalysis, providing a sustainable route to complex chiral molecules from renewable resources nih.gov.

Table 2: Biocatalytic Methods in Dioxolane Synthesis

| Biocatalytic Approach | Enzymes/Systems | Key Advantages | Example Application |

|---|---|---|---|

| Enzymatic Cascade | Benzaldehyde lyase, Oxidoreductase nih.gov. | High stereoselectivity, mild reaction conditions, use of renewable starting materials rwth-aachen.de. | Synthesis of chiral diols from aliphatic aldehydes as precursors for dioxolanes rwth-aachen.denih.gov. |

| Chemoenzymatic Synthesis | Combination of enzymes (e.g., for diol synthesis) and metal catalysts (e.g., Ruthenium for acetalization) rwth-aachen.denih.gov. | One-pot or sequential synthesis in the same solvent, avoids complex purification, highly stereoselective nih.gov. | Formation of (4S,5S)-dipropyl-1,3-dioxolane from aliphatic aldehydes, CO₂, and hydrogen rwth-aachen.denih.gov. |

Exploration of Novel Catalytic Systems for Dioxolane Transformations

Research into new catalytic systems aims to overcome the limitations of traditional acid catalysts, such as corrosion, environmental pollution, and difficult separation . The focus is on developing both heterogeneous and advanced homogeneous catalysts that are more efficient, selective, and reusable.

Promising novel catalytic systems include:

Heterogeneous Catalysts: Solid acid catalysts like ion-exchange resins, zeolites, heteropoly acids, and metal-organic frameworks (MOFs) are being explored as safer and more easily recyclable alternatives to homogeneous acids . Graphene oxide has also been used as a catalyst for dioxolane synthesis under ultrasonic irradiation researchgate.net.

Advanced Homogeneous Catalysts: Ruthenium complexes, such as [Ru(triphos)(tmm)], have been developed for the synthesis of dioxolanes from diols and formic acid (a derivative of CO₂), representing a novel transformation pathway researchgate.netnih.gov.

Photocatalysis and Metal-Free Systems: The use of visible-light photoredox catalysts, including organic dyes like Eosin Y and ruthenium or iridium complexes, is a growing area researchgate.net. Additionally, metal-free, thiol-promoted radical processes have been developed for the site-specific addition of 1,3-dioxolane to imines, offering a redox-neutral conversion of inexpensive starting materials organic-chemistry.orgorganic-chemistry.org.

Table 3: Emerging Catalytic Systems for Dioxolane Synthesis

| Catalyst Type | Examples | Advantages |

|---|---|---|

| Heterogeneous Solid Acids | Zeolites, Ion-exchange resins, Metal-Organic Frameworks (MOFs), Graphene Oxide researchgate.net. | Easy separation and recyclability, reduced corrosion and pollution . |

| Advanced Homogeneous Catalysts | [Ru(triphos)(tmm)] complexes researchgate.netnih.gov. | High activity and selectivity for novel transformations (e.g., using CO₂/H₂) researchgate.net. |

| Photocatalysts | Eosin Y, Ruthenium/Iridium complexes researchgate.net. | Uses visible light as an energy source, enables mild reaction conditions. |

| Metal-Free Radical Systems | Thiol-promoted radical chain processes organic-chemistry.orgorganic-chemistry.org. | Avoids use of transition metals, redox-neutral, uses inexpensive materials organic-chemistry.org. |

Applications in Materials Science Beyond Traditional Polymers

While 1,3-dioxolanes are well-established as monomers and intermediates in polymer industries, emerging research is uncovering their potential in advanced materials science applications nih.govresearchgate.net.

Gas Separation Membranes: 1,3-dioxolane-based polymers have shown excellent performance as CO₂-selective membranes for separating carbon dioxide from flue gas and natural gas mixtures. The flexible nature of the polymer and its ether oxygen content contribute to its selectivity membranejournal.or.kr.

Chemically Recyclable Thermoplastics: A significant breakthrough is the synthesis of ultra-high-molecular-weight poly(1,3-dioxolane) (UHMW pDXL). This material is chemically recyclable and exhibits tensile properties comparable to ultra-high-molecular-weight polyethylene (UHMWPE), offering a potential solution for addressing plastic waste acs.org.

Polymer Electrolytes for Batteries: In situ polymerized 1,3-dioxane (a related six-membered ring) has been shown to be a superior polymer electrolyte for high-voltage (4.5 V) lithium-metal batteries. Its higher oxidation stability compared to poly(1,3-dioxolane) paves the way for high-energy-density solid-state batteries rsc.org.

Table 4: Advanced Material Applications of 1,3-Dioxolane Derivatives

| Application Area | Dioxolane-Based Material | Key Feature/Advantage |

|---|---|---|

| Gas Separation | Poly(1,3-dioxolane) acrylate membranes membranejournal.or.kr. | High CO₂ selectivity for flue gas and natural gas purification membranejournal.or.kr. |

| Sustainable Plastics | Ultra-high-molecular-weight poly(1,3-dioxolane) (UHMW pDXL) acs.org. | Chemically recyclable with mechanical properties similar to UHMWPE acs.org. |

| Energy Storage | In situ polymerized poly(1,3-dioxane) electrolyte rsc.org. | Superior oxidation stability (>4.7 V) for high-voltage lithium-metal batteries rsc.org. |

Interdisciplinary Research with Other Scientific Fields

The unique structure of the 1,3-dioxolane ring makes it a valuable scaffold in various scientific disciplines beyond polymer and synthetic chemistry.

Medicinal Chemistry: Numerous biologically active compounds contain the 1,3-dioxolane structure. Research has demonstrated their potential as antibacterial, antifungal, antiviral, and antineoplastic agents nih.govresearchgate.net. Specific derivatives have been synthesized and investigated as modulators to overcome multidrug resistance (MDR) in cancer chemotherapy, a major obstacle in treatment nih.gov.

Environmental Science: As mentioned, 1,3-dioxolane-based compounds are being developed as green, biobased solvents. Their performance has been tested in important chemical reactions like Pd-catalyzed Heck arylations, positioning them as sustainable replacements for conventional, hazardous solvents rsc.org.

Supramolecular Chemistry: Chiral dioxolane derivatives, such as TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols), are utilized in supramolecular chemistry. They are effective doping agents for inducing chirality in liquid crystals and can form inclusion compounds, which allows for the separation of racemic mixtures researchgate.net.

Table 5: Interdisciplinary Applications of 1,3-Dioxolanes

| Scientific Field | Role of 1,3-Dioxolane Derivatives | Specific Example |

|---|---|---|

| Medicinal Chemistry | Core scaffold for biologically active compounds. | Synthesis of antibacterial/antifungal agents; development of modulators to overcome multidrug resistance in cancer cells nih.govnih.gov. |

| Environmental Science | Biobased, green polar aprotic solvents. | 5-methyl-1,3-dioxolane-4-one, derived from lactic acid and formaldehyde, as a green reaction medium rsc.orgrsc.org. |

| Supramolecular Chemistry | Chiral building blocks and hosts. | TADDOLs used as chiral dopants in liquid crystals and for enantioselective formation of inclusion compounds researchgate.net. |

Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-dioxolane derivatives, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis of 1,3-dioxolane derivatives often involves cyclocondensation reactions. For example, paraformaldehyde and ethylene glycol can react under acidic catalysis (e.g., concentrated sulfuric acid), followed by salting out with NaCl and distillation . Reaction parameters like temperature, catalyst concentration, and solvent choice must be optimized using Design of Experiments (DoE) to maximize yield and minimize byproducts. Kinetic studies via NMR or GC-MS can track intermediate formation.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of 1,3-dioxolane-2,2-dibutanal?

- Methodology :

- NMR : Analyze -NMR for characteristic proton environments (e.g., dioxolane ring protons at δ 4.5–5.0 ppm and aldehyde protons at δ 9.5–10.0 ppm). -NMR should show carbonyl carbons (δ ~200 ppm) and dioxolane carbons (δ ~95–110 ppm) .

- IR : Confirm aldehyde C=O stretching (~1720 cm) and dioxolane C-O-C asymmetric stretching (~1250 cm) .

- MS : High-resolution ESI-MS can verify molecular weight and fragmentation patterns.

Q. What are the critical purity criteria for this compound in pharmaceutical research?

- Methodology : Purity ≥95% is typically required. Assess via HPLC with UV detection (λ = 210–254 nm) and GC-FID for residual solvents (e.g., ethylene glycol, formaldehyde). Quantify impurities using spiked calibration standards. Stability studies under accelerated conditions (40°C/75% RH) assess degradation pathways .

Advanced Research Questions

Q. How do crystallographic parameters influence the reactivity of this compound in ring-opening reactions?

- Methodology : X-ray crystallography reveals bond lengths and angles critical for reactivity. For example, in monoclinic systems (space group ), bond lengths of 1.53–1.57 Å for C-O in the dioxolane ring indicate strain that facilitates nucleophilic attack. Torsional angles (e.g., 97.8–119.5°) affect steric accessibility . Computational modeling (DFT) can predict regioselectivity in ring-opening reactions.

Q. How do contradictory stability data for 1,3-dioxolane derivatives under physiological conditions arise, and how can they be resolved?